molecular formula C17H16ClNO2 B5436294 4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride

4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride

Cat. No.: B5436294
M. Wt: 301.8 g/mol
InChI Key: CESDTUBJBXCKEC-UHFFFAOYSA-N
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Description

4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride is an organic compound with a complex structure that includes a benzoic acid moiety and a phenylprop-2-ynylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with 3-phenylprop-2-ynylamine under specific conditions to form the desired product. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of advanced reactors and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: These can vary widely depending on the specific substitution reaction but may include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: It can be used in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Phenylprop-2-ynoyl)amino]methylbenzoic acid
  • 3-methyl-4-[(3-phenylprop-2-ynoyl)amino]benzoic acid

Uniqueness

4-[(3-Phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(3-phenylprop-2-ynylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2.ClH/c19-17(20)16-10-8-15(9-11-16)13-18-12-4-7-14-5-2-1-3-6-14;/h1-3,5-6,8-11,18H,12-13H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESDTUBJBXCKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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